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Compound of Interest

Compound Name:
(3R)-3-isopropenyl-6-

oxoheptanoic acid

Cat. No.: B1203135 Get Quote

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectroscopic data for (3R)-3-isopropenyl-6-oxoheptanoic acid. Due to the limited availability

of experimental spectra in public databases, this document presents high-quality predicted ¹H

and ¹³C NMR data, which serve as a valuable reference for researchers, scientists, and

professionals in drug development and natural product chemistry. The guide also outlines a

comprehensive experimental protocol for acquiring such data and includes a workflow for

general spectroscopic analysis.

Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (3R)-3-
isopropenyl-6-oxoheptanoic acid. These predictions were generated using advanced

algorithms that account for the molecule's three-dimensional structure and electronic

environment. The data is presented for a standard solvent, deuterated chloroform (CDCl₃),

which is commonly used for small organic molecule analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for (3R)-3-isopropenyl-6-oxoheptanoic acid in

CDCl₃
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Atom Number Multiplicity
Predicted Chemical Shift
(ppm)

1 s 1.72

2 s 4.88

2' s 4.75

3 m 2.60

4a m 1.85

4b m 1.70

5a t 2.50

5b t 2.50

6a d 2.35

6b d 2.30

7 s 2.15

OH br s 11.5 (highly variable)

Atom numbering corresponds to the IUPAC nomenclature for (3R)-6-oxo-3-(prop-1-en-2-

yl)heptanoic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3R)-3-isopropenyl-6-oxoheptanoic acid in

CDCl₃
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Atom Number Predicted Chemical Shift (ppm)

1 22.5

2 112.8

C=CH₂ 145.2

3 45.1

4 30.2

5 42.8

6 41.5

7 208.5

C=O (acid) 179.0

Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for

a small organic molecule such as (3R)-3-isopropenyl-6-oxoheptanoic acid.

1. Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)

in a clean, dry vial. Ensure the solvent is of high purity (≥99.8 atom % D).

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution

(final concentration ~0.03-0.05% v/v). TMS will serve as the reference for chemical shifts

(0.00 ppm).

Transfer the solution to a standard 5 mm NMR tube.

Ensure the sample height in the tube is sufficient to be within the detection region of the

NMR probe (typically 4-5 cm).
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2. NMR Spectrometer Setup and Calibration:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain

sharp, well-resolved peaks. Automated shimming routines are available on modern

spectrometers.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. ¹H NMR Data Acquisition:

Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be

needed for dilute samples.

Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition:

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on

Bruker instruments).

Pulse Angle: 30 degrees.

Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.

Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5-7 times the

longest T₁) is necessary.

Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration,

as the ¹³C nucleus is much less sensitive than ¹H.

5. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum manually or automatically.

Apply baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each

resonance.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H

spectrum to deduce proton-proton connectivities.

Assign the peaks in both spectra to the corresponding atoms in the molecule. 2D NMR

experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous

assignments.

Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis and

structure elucidation of a chemical compound.
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General Workflow for Spectroscopic Analysis of a Chemical Compound

Sample Preparation

Data Acquisition

Data Analysis & Structure Elucidation

Finalization

Isolation & Purification

Sample Preparation for Analysis

NMR Spectroscopy
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC)

Mass Spectrometry
(HRMS, MS/MS)

Other Techniques
(IR, UV-Vis)

Spectral Processing & Peak Picking

Data Interpretation & Fragment Assembly

Proposed Structure

Structure Verification
(Comparison with predicted data or synthesis)

Reporting & Publication

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
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To cite this document: BenchChem. [Spectroscopic Profile of (3R)-3-isopropenyl-6-
oxoheptanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203135#3r-3-isopropenyl-6-oxoheptanoic-acid-
spectroscopic-data-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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